molecular formula C20H23FN2O3S B3660557 N-(2,3-dimethylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

N-(2,3-dimethylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B3660557
M. Wt: 390.5 g/mol
InChI Key: HBESWJJUJXKDTO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-14-4-3-5-19(15(14)2)22-20(24)16-10-12-23(13-11-16)27(25,26)18-8-6-17(21)7-9-18/h3-9,16H,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBESWJJUJXKDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,3-dimethylaniline, 4-fluorobenzenesulfonyl chloride, and piperidine-4-carboxylic acid. The synthesis could involve:

    Acylation: Reacting 2,3-dimethylaniline with piperidine-4-carboxylic acid under acidic or basic conditions to form an amide bond.

    Sulfonylation: Introducing the sulfonyl group by reacting the intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups on the phenyl ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorine atom on the phenyl ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions, but could include oxidized or reduced derivatives, or substituted phenyl derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide could have several scientific research applications:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
  • N-(2,3-dimethylphenyl)-1-((4-bromophenyl)sulfonyl)piperidine-4-carboxamide

Uniqueness

N-(2,3-dimethylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
Reactant of Route 2
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N-(2,3-dimethylphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

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